Product packaging for 1,1-Chloro-2-butanone(Cat. No.:CAS No. 2648-56-8)

1,1-Chloro-2-butanone

Cat. No.: B8770927
CAS No.: 2648-56-8
M. Wt: 140.99 g/mol
InChI Key: SNWBFNJXVNSVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Alpha-Haloketone Reactivity

Alpha-haloketones are versatile intermediates in organic synthesis due to their multiple reactive sites. Nucleophiles can attack the carbonyl carbon, the α-carbon bearing the halogen, or the halogen atom itself. Additionally, the presence of these two electron-withdrawing groups renders the α- and α'-hydrogens acidic, making them prone to abstraction by bases. This reactivity is fundamental to various named reactions, including the Favorskii rearrangement. nih.govsigmaaldrich.com The interaction between the carbonyl group and the nucleophile is primarily electrostatic, and the SN2 reactivity is enhanced due to the polarization effect. nih.gov The general structure of an α-halo ketone is RR′C(X)C(=O)R″, where R, R', and R" can be alkyl or aryl residues, and X represents a halogen. wikipedia.org

Distinct Isomeric Forms of Chlorobutanones

The molecular formula C4H6Cl2O can represent several structural isomers, each with distinct chemical properties and reactivity. solubilityofthings.com The position of the chlorine atoms relative to the ketone functional group defines these isomers.

1,1-Dichloro-2-butanone features two chlorine atoms on the carbon adjacent to the carbonyl group, a configuration known as geminal dihalo substitution. nih.govchemspider.comepa.gov This arrangement significantly influences the compound's reactivity. Geminal dihalo ketones can undergo reduction to form metal enolates. wikipedia.org In the absence of a protic solvent, these intermediates can lead to the formation of α-keto carbenes or carbenoids, which can then undergo C-H insertion reactions. wikipedia.org The hydrolysis of geminal dihalides can yield ketones. wikipedia.orgqorganica.es

Table 1: Physicochemical Properties of 1,1-Dichloro-2-butanone

Property Value
CAS Number 2648-56-8
Molecular Formula C4H6Cl2O
Molecular Weight 140.99 g/mol
Synonyms Dichloromethyl ethyl ketone

Source: nih.govchemspider.comepa.govchemsrc.com

1-Chloro-2-butanone, also known as chloromethyl ethyl ketone, is a monochlorinated isomer. chemicalbook.com It serves as a useful intermediate in various synthetic applications, including the enantioselective preparation of α-tertiary amines. chemicalbook.com

Table 2: Physicochemical Properties of 1-Chloro-2-butanone

Property Value
CAS Number 616-27-3
Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
Synonyms Chloromethyl ethyl ketone

Source: chemicalbook.com

3-Chloro-2-butanone (B129570) is another monochlorinated isomer where the chlorine atom is located at the 3-position. sigmaaldrich.comsigmaaldrich.comchemicalbook.comnih.gov This compound is a liquid at room temperature and has been utilized in the synthesis of chiral alcohols and as a precursor for certain carbene compounds. sigmaaldrich.comchemicalbook.com

Table 3: Physicochemical Properties of 3-Chloro-2-butanone

Property Value
CAS Number 4091-39-8
Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
Boiling Point 114-117 °C
Density 1.055 g/mL at 25 °C
Refractive Index n20/D 1.421

Source: sigmaaldrich.comsigmaaldrich.comchemicalbook.comnih.gov

4-Chloro-2-butanone (B110788) has the chlorine atom at the terminal carbon of the four-carbon chain. ontosight.ai It is a colorless liquid with a pungent odor and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ai Its synthesis often involves the chlorination of 2-butanone (B6335102) or the reaction of 4-hydroxy-2-butanone (B42824) with thionyl chloride. ontosight.aigoogle.com

Table 4: Physicochemical Properties of 4-Chloro-2-butanone

Property Value
CAS Number 6322-49-2
Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
Boiling Point 155-156 °C
Density ~1.17 g/cm³ at 20°C

Source: ontosight.ailookchem.com

Significance in Advanced Organic Synthesis and Mechanistic Studies

1,1-Dichloro-2-butanone and its isomers are valuable tools in advanced organic synthesis and for probing reaction mechanisms. The reactivity of the carbon-chlorine bond, coupled with the influence of the adjacent carbonyl group, allows for a wide range of chemical transformations. For instance, α,α-dihalo ketones can be selectively reduced to either the parent ketone or a monohalo ketone. wikipedia.org Furthermore, these compounds are instrumental in studying the kinetics and mechanisms of reactions involving enolizable ketones. researchgate.net The study of such molecules provides deeper insights into fundamental concepts like nucleophilic substitution and rearrangement reactions. nih.govacs.orgjove.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Cl2O B8770927 1,1-Chloro-2-butanone CAS No. 2648-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2648-56-8

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

IUPAC Name

1,1-dichlorobutan-2-one

InChI

InChI=1S/C4H6Cl2O/c1-2-3(7)4(5)6/h4H,2H2,1H3

InChI Key

SNWBFNJXVNSVKM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Novel Approaches for the Synthesis of Chlorobutanones and Related Halogenated Ketones

The synthesis of α-halogenated ketones, including 1-chloro-2-butanone, has evolved significantly, moving towards more efficient, selective, and sustainable methods.

Catalysis is central to modern organic synthesis, offering pathways to halogenated ketones with enhanced efficiency and selectivity. A documented method for producing 3-chloro-2-butanone (B129570) involves the direct oxidation of n-butylenes using aqueous catalytic solutions containing palladium chloride and copper chloride. google.com Another approach is the chlorination of 2-butanone (B6335102) using a copper(II) chloride (CuCl₂) catalyst in the presence of hydrogen chloride and hydrogen peroxide.

Recent advancements include heterogeneous photocatalysis, where a copper-graphitic carbon nitride (Cu–C₃N₄) catalyst facilitates the synthesis of various α-haloketones from aromatic olefins under visible-light irradiation. nih.gov This method is notable for its use of mild conditions. Organocatalysis also presents powerful strategies; for instance, thiourea (B124793) derivatives can catalyze the α-chlorination of ketones using N-chlorosuccinimide (NCS) as the chlorine source. researchgate.net Furthermore, Lewis acids are employed to catalyze sequential reactions, such as a Knoevenagel condensation/Nazarov cyclization/halogenation cascade, to produce α-chloro-β-keto esters. researchgate.net For specific applications, photocatalysts like Ru(bpy)₃Cl₂ are used to generate α-chloroketones from styrenes and trichloromethane under blue LED irradiation. researchgate.net

Table 1: Selected Catalytic Methods for α-Halogenated Ketone Synthesis

Catalyst System Substrate Type Halogen Source Key Features
Palladium Chloride / Copper Chloride n-Butylenes - (Oxidative Chlorination) Direct synthesis from alkene feedstock. google.com
Copper(II) Chloride (CuCl₂) 2-Butanone HCl / H₂O₂ Traditional chlorination of a ketone.
Cu–C₃N₄ (Photocatalyst) Aromatic Olefins KX (X=Cl, Br) Heterogeneous photocatalysis under visible light. nih.gov
Thiourea Alkyl Ketones N-chlorosuccinimide (NCS) Organocatalytic α-chlorination. researchgate.net
Ru(bpy)₃Cl₂ (Photocatalyst) Styrenes Trichloromethane Visible-light mediated radical reaction. researchgate.net
dbfox-NiII Complex Carbonyl Compounds - Catalytic enantioselective chlorination. organic-chemistry.org

The creation of chiral centers is a cornerstone of pharmaceutical and fine chemical synthesis. Significant progress has been made in the asymmetric synthesis of halogenated ketones. One powerful strategy is the enantioselective decarboxylative chlorination of β-ketocarboxylic acids using chiral amine catalysts, which can produce chiral α-chloro-α-fluoro and α-bromo-α-chloro ketones with high enantioselectivity (up to 90% ee). thieme-connect.deresearchgate.net

Organocatalysis is a dominant force in this field. Proline-based organocatalysts have been shown to effectively catalyze the asymmetric Darzens reaction between α-chloroketones and various aldehydes, yielding optically active di- and tri-substituted chiral epoxides with excellent enantiomeric excesses (up to 99% ee). rsc.org Similarly, the dynamic kinetic resolution of α-keto sulfonium (B1226848) salts can be achieved through enantioselective chlorination using a chiral thiourea catalyst under phase-transfer conditions. researchgate.net

Chemo-enzymatic methods combine the strengths of chemical and biological catalysis. A one-pot process has been developed for preparing chiral α-halogenated aryl alcohols, where a chemical halogenation of an aryl ketone is followed by an in-situ asymmetric reduction catalyzed by a carbonyl reductase from the yeast Rhodotorula sp., achieving high yields (>95%) and optical purity (>99% ee). sioc-journal.cn Additionally, iridium catalysts paired with cinchona-alkaloid-derived NNP ligands are used for the asymmetric hydrogenation of α-halogenated ketones, providing access to both (R)- and (S)-halohydrins with up to 99.6% ee. acs.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of halogenated ketone synthesis, this involves moving away from hazardous reagents and solvents. wikipedia.org A notable green method is the selective oxidation of secondary halohydrins to the corresponding ketones using a laccase enzyme from Trametes versicolor with TEMPO as a mediator. uniovi.es This system uses oxygen from the air as the terminal oxidant in a biphasic medium, representing a clean alternative to traditional heavy-metal-based oxidants. uniovi.es

Atom-economical approaches, such as one-pot reactions, are also central to green synthesis. A method for producing (Z)-β-halovinyl ketones via a sequential Sonogashira coupling and hydrohalogenation cleverly reuses the hydrohalide salt waste generated in the first step as the halogen source for the second, avoiding the need for an external halogenating agent. frontiersin.org Other approaches focus on eliminating catalysts altogether. The α-halogenation of various ketones has been achieved using N-halosuccinimides (NCS, NBS, NIS) in DMSO without any catalyst, offering a simpler and more environmentally benign procedure. sci-hub.se Recently, a photocatalytic process using sustainable and low-cost iron and sulfur catalysts activated by blue light at room temperature has been developed for chlorination, eliminating the need for harsh chemicals and high temperatures. rice.edu

Continuous flow chemistry offers significant advantages in terms of safety, control, and scalability, particularly for hazardous or highly exothermic reactions common in halogenation. rsc.org A prominent application is the multi-step synthesis of chiral α-halo ketones from N-protected amino acids. nih.govacs.org These processes often involve the generation and immediate use of hazardous intermediates like diazomethane (B1218177). By employing tube-in-tube or tube-in-flask reactors, diazomethane can be generated in one chamber and diffuse through a gas-permeable membrane to react in another, eliminating the need to handle and store this explosive reagent. nih.govresearchgate.netakjournals.com This method can produce α-chloro ketones in high yield (e.g., 87% yield over a multi-step sequence) in a matter of hours. nih.govacs.org

Flow reactors provide superior heat transfer, which is critical for controlling the strong exotherms of many halogenation reactions. rsc.orgmt.com For example, cryo-flow reactors operating at low temperatures (e.g., -60 °C) have been used for the selective α-fluorination of carbonyls, a reaction that is difficult to control in batch processes. rsc.org The precise control over residence time and temperature in flow systems also allows for the trapping of reactive intermediates or the promotion of specific reaction pathways that are otherwise inaccessible, demonstrating the power of flow chemistry in reaction discovery. rsc.org

Table 2: Comparison of Batch vs. Flow Synthesis of α-Halo Ketones

Feature Batch Processing Flow Chemistry
Safety Accumulation of hazardous reagents (e.g., diazomethane) poses significant risks. acs.org In-situ generation and immediate consumption of hazardous intermediates minimizes risk. nih.govacs.org
Heat Transfer Poor heat dissipation can lead to hotspots, side reactions, and runaway conditions. rsc.org Excellent surface-area-to-volume ratio allows for superior temperature control. rsc.orgmt.com
Scalability Scaling up can be challenging and dangerous due to thermal and mixing issues. mt.com Scalability is achieved by running the process for longer times ("scaling out"). mt.com
Control Difficult to precisely control reaction time and mixing, leading to lower selectivity. rsc.org Precise control over residence time, stoichiometry, and temperature leads to higher yields and purity. rsc.org

Functional Group Interconversions and Derivatization Strategies

The reactivity of 1-chloro-2-butanone is dominated by the interplay between the carbonyl group and the adjacent chlorine atom, making it a versatile intermediate for further chemical transformations.

The chlorine atom in 1-chloro-2-butanone, being at the α-position to a carbonyl group, is highly susceptible to nucleophilic substitution (SN) reactions. The powerful electron-withdrawing inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon significantly more electrophilic and reactive towards nucleophiles compared to a standard alkyl halide. nih.gov

Studies have shown that the attack of a nucleophile can occur at several sites, but substitution at the α-carbon is a primary pathway. nih.gov The rate of these SN2 reactions is substantially faster for α-halo ketones than for corresponding alkyl halides. For example, the reaction of acetone (B3395972) with iodide is used as a baseline, and the introduction of a chlorine atom (as in chloroacetone) increases the reaction rate by a factor of 35,000. This acceleration is a hallmark of α-halo ketone reactivity.

The nature of the halogen is also a critical factor, with reactivity generally following the trend I > Br > Cl, consistent with the leaving group ability of the halide ion. cdnsciencepub.com Steric hindrance around the carbonyl and the α-carbon also plays a significant role, with increased substitution dramatically decreasing the reaction rate, as expected for an SN2 mechanism. cdnsciencepub.com For instance, substitution on a highly branched chloro ketone can be up to 20,000 times slower than on a less hindered analogue. cdnsciencepub.com

The reaction of α-chloroketones with various nucleophiles leads to a wide array of derivatives. For example, reaction with hydroxide (B78521) ions or their equivalents can yield α-hydroxyketones. grafiati.com This particular transformation has been shown to proceed smoothly, even at sterically hindered tertiary carbon centers, to provide chiral tertiary α-hydroxyketones without loss of enantiopurity. grafiati.com

Table 3: Relative Reactivity in SN2 Reactions with Iodide in Acetone

Substrate Relative Rate
n-Propyl chloride 0.02
Chloroacetone (B47974) (e.g., 1-Chloro-2-butanone) 35,000
n-Propyl bromide 1
Bromoacetone 130,000

Data reflects the general trend of enhanced reactivity of α-haloketones compared to simple alkyl halides. nih.gov

Mechanistic Investigations of Reduction and Oxidation Pathways, including Meerwein-Ponndorf-Verley Reduction

The reduction of ketones and aldehydes to their corresponding alcohols can be achieved through the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes aluminum alkoxide catalysis in the presence of a sacrificial alcohol. wikipedia.org A key advantage of the MPV reduction is its high chemoselectivity, allowing for the reduction of aldehydes before ketones. wikipedia.org The mechanism is believed to proceed through a six-membered ring transition state involving the coordination of the carbonyl oxygen to the aluminum alkoxide, followed by a pericyclic hydride transfer. wikipedia.org While the classic MPV reduction is a powerful tool, advancements have led to the development of asymmetric variations to produce chiral alcohols from prochiral ketones. wikipedia.orggoogle.com This can be achieved by using chiral alcohols as the hydride source, intramolecular MPV reductions, or by employing chiral ligands on the aluminum alkoxide. wikipedia.org For instance, the reduction of 2-chloroacetophenone (B165298) using (R)-(+)-sec-o-bromophen-ethyl alcohol as the chiral alcohol resulted in an 82% enantiomeric excess. wikipedia.org

The reduction of α-haloketones is a well-established method for producing halohydrins, which are valuable synthetic intermediates. nih.gov The reduction of α,α-dihaloketones, such as 1,1-dichloro-2-butanone, can be influenced by the reducing agent and conditions employed. For example, reduction with 1,3-dimethyl-2-phenylbenzimidazoline (B1580592) is proposed to occur via a single electron transfer (SET)-hydrogen atom abstraction chain mechanism. acs.orgcapes.gov.br The oxidation of α,α-dihaloketones is less commonly explored but can be achieved under specific conditions. For instance, the alkaline chlorination of 1,1-dichloroacetone (B129577) can lead to the formation of acetate (B1210297) through a haloform-type reaction. cdnsciencepub.com

Reactions with Specific Halogenating Agents and Phosphorus Compounds

The halogenation of ketones is a fundamental transformation in organic synthesis. mdpi.com α-Haloketones are commonly synthesized by the direct halogenation of enolizable ketones using electrophilic halogen sources like elemental halogens (X2) under acidic or basic conditions. mdpi.com However, these methods can sometimes lead to the formation of α,α-dihalogenated byproducts. mdpi.com More selective methods for the synthesis of unsymmetrical α-haloketones involve the reductive halogenation of α,β-unsaturated ketones using a catalyst like triphenylphosphine (B44618) oxide, a reducing agent such as trichlorosilane, and an N-halosuccinimide as the electrophilic halogen source. organic-chemistry.org

The reaction of α,α-dihaloketones with phosphorus compounds can lead to a variety of products. For example, the reaction of α,α-dibromoketones with organolithium or Grignard reagents can generate α-bromoenolates, which can then react with aldehydes to form α,β-epoxy ketones, bromohydrins, or α,β-unsaturated ketones. researchgate.net

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of α,α-dihaloketones with organometallic reagents, such as Grignard reagents, provides a versatile route for carbon-carbon bond formation. The presence of two electrophilic centers, the carbonyl carbon and the α-halocarbon, allows for diverse reactivity. mdpi.com The addition of organometallic reagents to the carbonyl group is a common pathway. For instance, the reaction of α,β-unsaturated cyclic ketones with chloromethyllithium results in a highly chemoselective 1,2-addition to yield quaternary allylic halohydrins. rsc.org

The reaction of α,α-dihalo ketones with allylsamarium bromide can lead to two different reaction pathways, highlighting the nuanced reactivity of these substrates with organometallic reagents. researchgate.net Furthermore, the homologation of Weinreb amides with carbenoids has emerged as a controlled method for preparing various α-haloketones, avoiding overaddition of the organometallic reagent. rsc.org

Chlorobutanones as Building Blocks in Complex Molecule Synthesis

Chlorobutanones, including 1,1-dichloro-2-butanone, are versatile building blocks in organic synthesis due to the presence of reactive functional groups. researchgate.netnih.gov Their utility extends to the construction of diverse and complex molecular architectures.

Precursors in the Synthesis of Diverse Organic Frameworks

α-Haloketones, such as chlorobutanones, are key precursors for a wide array of organic compounds, particularly heterocyclic systems. nih.govorganic-chemistry.org The reactivity of the carbon-halogen bond, enhanced by the adjacent carbonyl group, makes them susceptible to nucleophilic attack, facilitating the construction of various cyclic structures. nih.gov For example, the reaction of α-haloketones with o-hydroxycarbonyl compounds can yield substituted benzofurans. nih.gov They are also utilized in the synthesis of pyrroles through reactions with imines. nih.gov The versatility of α-haloketones as synthons has established them as important intermediates in medicinal chemistry and the development of new synthetic methodologies. researchgate.net

Role in the Generation of Chiral Alcohols and Optically Active Compounds

The asymmetric reduction of prochiral ketones, including α,α-dihaloketones, is a critical method for producing chiral alcohols, which are valuable intermediates in the synthesis of biologically active compounds. nih.govliv.ac.uk Biocatalytic reductions using alcohol dehydrogenases (ADHs) have shown promise in the stereoselective reduction of α,α-dihaloketones. uniovi.eschemrxiv.org These enzymatic reductions can provide access to optically active halohydrins, which are versatile synthetic precursors. chemrxiv.org For example, the bioreduction of various α,α-dihaloacetophenones has been successfully demonstrated. uniovi.es The development of efficient catalytic systems, including both biocatalytic and chemocatalytic approaches, for the asymmetric reduction of ketones continues to be an active area of research. liv.ac.ukresearchgate.net

Utilization in the Formation of Heterocyclic Systems (e.g., Pyrazoline Derivatives, Thiazolium Chlorides)

α-Haloketones are extensively used in the synthesis of a variety of heterocyclic compounds. nih.gov One prominent application is in the Hantzsch thiazole (B1198619) synthesis, where α-haloketones react with thioamides to form the thiazole ring. researchgate.netbohrium.com This method is widely used to prepare 2,4-disubstituted thiazoles and can be modified to produce thiazolium salts. researchgate.nettandfonline.com For instance, 3-chloro-2-butanone has been used in the synthesis of the carbene precursor, 3-aryl-4,5-dimethylthiazolium chloride. chemicalbook.com

Pyrazoline derivatives, another important class of heterocycles with various biological activities, can also be synthesized using α-haloketones. researchgate.netscholarsresearchlibrary.com A common route involves the reaction of chalcones with hydrazine (B178648) derivatives. researchgate.netscholarsresearchlibrary.com In some multi-step syntheses, α-haloketones are used to introduce specific functionalities onto a pre-formed pyrazole (B372694) scaffold. researchgate.netbohrium.comekb.eg For example, 1-thiocarbamoyl pyrazoles can react with α-haloketones to yield 1-thiazolyl-2-pyrazolines. researchgate.net 3-Chloro-2-butanone, for instance, reacts with the 1,4-dianion of acetophenone (B1666503) N-ethoxycarbonylhydrazone to produce pyrazoline derivatives. chemicalbook.com

Table of Reaction Products from 1,1-Dichloro-2-butanone and Related Compounds

Reactant(s) Reagent(s)/Condition(s) Product(s) Reference(s)
α,β-Unsaturated Ketone Triphenylphosphine oxide, Trichlorosilane, N-halosuccinimide Unsymmetrical α-Haloketone organic-chemistry.org
α-Haloketone 1,3-Dimethyl-2-phenylbenzimidazoline Reduced Ketone acs.orgcapes.gov.br
2-Chloroacetophenone (R)-(+)-sec-o-bromophen-ethyl alcohol, Aluminum alkoxide Chiral Alcohol (82% ee) wikipedia.org
α,α-Dibromoketone n-BuLi, Aldehyde α,β-Epoxy Ketone researchgate.net
α,β-Unsaturated Cyclic Ketone Chloromethyllithium Quaternary Allylic Halohydrin rsc.org
α-Haloketone o-Hydroxycarbonyl Compound Substituted Benzofuran nih.gov
α-Haloketone Thioamide Thiazole researchgate.netbohrium.com
3-Chloro-2-butanone Aryl Amine 3-Aryl-4,5-dimethylthiazolium chloride chemicalbook.com
1-Thiocarbamoyl Pyrazole α-Haloketone 1-Thiazolyl-2-pyrazoline researchgate.net
3-Chloro-2-butanone 1,4-Dianion of acetophenone N-ethoxycarbonylhydrazone Pyrazoline Derivative chemicalbook.com

Table of Chemical Compounds

Compound Name
1,1-dichloro-2-butanone
1,1-dichloroacetone
1,3-dimethyl-2-phenylbenzimidazoline
1-thiocarbamoyl pyrazoles
1-thiazolyl-2-pyrazolines
2-chloroacetophenone
3-aryl-4,5-dimethylthiazolium chloride
3-chloro-2-butanone
Acetate
Acetophenone N-ethoxycarbonylhydrazone
Allylsamarium bromide
Aluminum alkoxide
Benzofurans
Bromohydrins
Chalcones
Chloromethyllithium
N-halosuccinimide
Pyrazoline
Pyrroles
(R)-(+)-sec-o-bromophen-ethyl alcohol
Thiazole
Thiazolium salts
Trichlorosilane
Triphenylphosphine oxide
α,β-epoxy ketones
α,β-unsaturated ketones
α-bromoenolates
α-haloketones
α,α-dihaloketones

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Elucidation of Reaction Pathways and Intermediates

Understanding the precise steps involved in the reactions of 1-chloro-2-butanone is crucial for predicting product formation and optimizing reaction conditions. This involves detailed kinetic studies, characterization of high-energy transition states, and examining the role of the surrounding solvent.

Kinetic studies provide quantitative data on reaction rates, offering insights into the factors that control how fast a reaction proceeds. For chlorobutanone and related molecules, rate constants have been determined for various reactions, particularly those of atmospheric importance.

The reaction of chlorine atoms (Cl) with butanone, the parent ketone of 1-chloro-2-butanone, has a rate constant of 4.0 (±0.4) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and is independent of temperature over the range of 297–475 K. acs.orgnih.gov In the absence of oxygen, the reaction of chlorine with butanone yields 1-chloro-2-butanone, 3-chlorobutanone, and 4-chlorobutanone. acs.orgnih.gov

The rate coefficients for the reaction of hydroxyl (OH) radicals with various chlorobutane isomers have been determined. For instance, the rate constant for the reaction of OH with 1-chlorobutane (B31608) is (2.00±0.15)×10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net Another study reported a similar value of (2.22 ± 0.50) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 296 K. acs.orgnih.gov Theoretical calculations for this reaction yielded a rate coefficient of 1.8 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, which is in good agreement with experimental values. acs.orgnih.gov

The following table summarizes the rate constants for the reaction of Cl atoms with butanone and several other ketones.

KetoneRate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
Butanone3.8 ± 0.3
2-Pentanone11.6 ± 1.0
3-Pentanone8.3 ± 0.7
2-Hexanone19.4 ± 1.9
3-Hexanone15.3 ± 1.1
Cyclopentanone10.4 ± 0.9
3-Methyl-2-butanone6.2 ± 0.5
4-Methyl-2-pentanone12.8 ± 1.0
Data sourced from The Journal of Physical Chemistry A. acs.org

For the reaction of 1-chlorobutane with OH radicals, theoretical calculations have been performed using methods like the BHandHLYP/6-311++G(d,p) level of theory, with energy refinements at the CCSD(T) level. acs.orgnih.govconicet.gov.ar These studies identified multiple conformers of 1-chlorobutane and numerous reactive channels with OH radicals. acs.orgnih.gov Such calculations help in determining the potential energy surface (PES) of the reaction, which maps the energy of the system as a function of the positions of the atoms. conicet.gov.ar

In the reaction of chlorine atoms with butanone, the activation energies for hydrogen abstraction from different positions on the butanone molecule have been determined relative to abstraction at the 3-position. acs.orgnih.gov This indicates different energy barriers for the formation of the various chlorobutanone isomers.

The reduction of (R)-3-Chloro-2-butanone with lithium aluminum hydride produces two diastereomeric alcohols. The diastereoselectivity of this reaction is due to the different transition-state energies for the hydride attack on the two faces of the carbonyl group.

The solvent in which a reaction is carried out can significantly influence its rate, and in some cases, the products that are formed. weebly.com This is because solvents can stabilize or destabilize reactants, products, and transition states to different extents. cdnsciencepub.com

While specific studies on the solvent effects on 1-chloro-2-butanone reactions are not extensively detailed in the provided results, general principles of solvent effects in organic chemistry are well-established. weebly.comcdnsciencepub.com For reactions involving charged or polar intermediates and transition states, polar solvents are generally expected to increase the reaction rate by stabilizing these species. cdnsciencepub.com

In the context of aldol (B89426) reactions, which are related to the reactivity of ketones like 1-chloro-2-butanone, the use of nonpolar solvents can improve stereospecificity. msu.edu The choice of solvent can also be critical in controlling the regioselectivity of enolate formation, which is a key step in many ketone reactions. msu.edu

Radical-Initiated Reactions and Degradation Processes

In the atmosphere and in certain industrial processes, the degradation of 1-chloro-2-butanone and related compounds is often initiated by highly reactive radical species. Understanding these degradation pathways is essential for assessing the environmental fate of these compounds.

The hydroxyl radical (OH) is a key oxidant in the Earth's troposphere, initiating the degradation of many volatile organic compounds. conicet.gov.ar The reaction of OH radicals with 1-chlorobutane has been studied both experimentally and theoretically. acs.orgnih.govconicet.gov.ar

These studies show that the degradation process is initiated by the abstraction of a hydrogen atom from the 1-chlorobutane molecule by the OH radical. acs.org This can occur at different positions along the carbon chain, leading to the formation of various alkyl radicals. These radicals then react further, typically with molecular oxygen in the atmosphere, to form a range of oxygenated products.

The identified products from the OH-initiated degradation of 1-chlorobutane include 1-chloro-2-butanone, 4-chloro-2-butanone (B110788), 1-chloro-2-butanol, 3-chloro-2-butanol, and 3-hydroxy-butanaldehyde. acs.orgnih.govconicet.gov.ar The formation of 1-chloro-2-butanone and 4-chloro-2-butanone as major products highlights the importance of this degradation pathway.

The following table shows the products identified from the OH-initiated degradation of 1-chlorobutane.

Product
1-chloro-2-butanone
4-chloro-2-butanone
1-chloro-2-butanol
3-chloro-2-butanol
3-hydroxy-butanaldehyde
Data sourced from The Journal of Physical Chemistry A and PubMed. acs.orgnih.gov

Chlorine atoms (Cl) are another important radical species, particularly in marine and coastal atmospheres, and in industrial settings where chlorine is used. The reaction of Cl atoms with butanone has been studied in detail. acs.orgnih.gov

The reaction proceeds via hydrogen abstraction from the butanone molecule. acs.orgnih.gov In the absence of oxygen, this leads to the formation of 1-chlorobutanone, 3-chlorobutanone, and 4-chlorobutanone. acs.orgnih.gov The relative yields of these products are temperature-dependent. acs.orgnih.gov

In the presence of oxygen, the reaction mechanism becomes more complex. The initially formed butanonyl radicals can react with O₂ to form peroxy radicals, which then undergo further reactions to yield a variety of oxygenated products, including acetaldehyde, butanedione, and propionyl chloride. acs.orgnih.gov At higher temperatures, the addition of O₂ to some of the butanonyl radicals can become reversible, leading to an increase in the formation of chlorobutanone products. acs.orgnih.gov

The rate constant for the reaction of Cl atoms with butanone is 4.0 (±0.4) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov The rate constants for the reaction of Cl atoms with other ketones have also been measured, providing a basis for understanding the atmospheric reactivity of this class of compounds. acs.org

Product Identification from Radical-Mediated Transformations

The presence of two chlorine atoms on the alpha-carbon makes 1,1-dichloro-2-butanone a participant in various radical-mediated transformations. The study of these reactions is essential for predicting the fate of such compounds and for their application in synthetic chemistry.

Research into α,α-dihalocarbonyl compounds has identified several key transformation pathways. One significant reaction is the reduction of related trichloroketones. For instance, the reduction of 2,2,2-trichloro-1-arylethanones using Grignard reagents (RMgX) proceeds through a single electron transfer (SET) mechanism to yield the corresponding 2,2-dichloro-1-arylethanones. rsc.org This process involves the formation of a reactive ketyl radical anion. Trapping experiments support a radical coupling mechanism for the formation of biphenyl (B1667301) byproducts, which occurs when using aryl Grignard reagents. rsc.org This suggests that a similar SET process could reduce 1,1,2-trichloro-2-butanone to 1,1-dichloro-2-butanone.

Furthermore, α-halocarbonyl compounds can undergo radical alkenylation. organic-chemistry.org Reactions with alkenylindium reagents, initiated by triethylborane, allow for the introduction of alkene moieties. The mechanism involves the generation of an ethoxycarbonylmethyl radical which then adds to the indium-bound carbon, followed by the elimination of a dichloroindium radical. organic-chemistry.org This type of radical process has been shown to be effective for various α-halo esters, amides, and ketones. organic-chemistry.org

The products from these radical-mediated transformations are diverse. In addition to reduction and alkenylation products, intramolecular radical cyclizations are also possible for α,α-dichlorocarbonyl compounds. rsc.org The specific products formed depend heavily on the reaction conditions and the nature of the radical initiator and other present reagents.

Table 1: Representative Radical-Mediated Transformations of α,α-Dichloroketones This table is generated based on findings for analogous α,α-dichloroketones and represents potential transformations for 1,1-dichloro-2-butanone.

Reaction Type Reagents Probable Mechanism Typical Products
Reductive Dehalogenation Grignard Reagents (RMgX) Single Electron Transfer (SET) α-chloroketones
Alkenylation Alkenylindiums, Triethylborane Radical Chain Process α-alkenyl-α-chloroketones
Intramolecular Cyclization Radical Initiators Radical Addition Cyclic ketones

Molecular Rearrangement Reactions

Molecular rearrangements are fundamental reactions for α-haloketones, often leading to significant structural changes such as ring contractions or the formation of carboxylic acid derivatives.

Quantum Mechanical and Molecular Mechanical (QM/MM) Studies of Favorskii Rearrangements in Halogenated Cyclobutanones

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to carboxylic acid derivatives. wikipedia.org For cyclic α-halo ketones, this rearrangement results in a ring contraction. wikipedia.org The mechanism has been a subject of extensive study, with two primary pathways proposed: the cyclopropanone (B1606653) mechanism and the semi-benzilic acid mechanism. researchgate.netddugu.ac.in

Computational studies using hybrid quantum mechanical/molecular mechanical (QM/MM) methods have provided deep insights into these pathways for halogenated cyclobutanones. These studies model the reaction in aqueous media to understand the solvent effects on the competing mechanisms. researchgate.net For the α-chlorocyclobutanone system, QM/MM results indicate that the semi-benzilic acid mechanism is energetically favored over the cyclopropanone pathway. researchgate.net However, the ring size plays a crucial role; for α-chlorocyclohexanone, the cyclopropanone mechanism becomes the preferred channel. researchgate.net This shift is attributed to the strain in the bicyclic cyclopropanone intermediate that forms during the semi-benzilic acid pathway in the larger ring system. researchgate.net

The semi-benzilic acid mechanism is described as a two-step process, whereas the cyclopropanone (or Loftfield) mechanism is detailed as a four-step reaction for the first time in these computational models. researchgate.net Nickel-catalyzed Favorskii-type rearrangements have also been developed for cyclobutanone (B123998) derivatives, proceeding through proposed nickelacyclobutane intermediates. organic-chemistry.org

Mechanistic Insights into Cloke–Wilson Rearrangements of Cyclopropyl (B3062369) Ketones

The Cloke-Wilson rearrangement involves the transformation of activated cyclopropanes, such as cyclopropyl ketones, into five-membered heterocycles like 2,3-dihydrofurans. nih.govresearchgate.net This rearrangement is often catalyzed by nucleophilic amines like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org

Detailed mechanistic studies using Density Functional Theory (DFT) calculations have elucidated the stepwise nature of this process. nih.govacs.orgresearchgate.net The reaction begins with a nucleophilic ring-opening of the cyclopropane (B1198618) by the catalyst (DABCO), which generates a zwitterionic intermediate. nih.govacs.org This is followed by a ring-closure step (a 5-exo-tet cyclization) to form the 2,3-dihydrofuran (B140613) product and regenerate the catalyst. nih.govacs.org

Computational studies have shown that the regioselectivity of the initial ring-opening is dependent on the substituents on the cyclopropane ring. nih.govresearchgate.net The calculations support the experimental observation that for many substrates, the nucleophilic attack preferentially occurs at the more sterically hindered carbon of the cyclopropyl moiety. nih.gov For vinylcyclopropanes, an alternative mechanism involving an initial SN2′ ring-opening followed by a 5-exo-trig cyclization has been identified. acs.org

Structure-Reactivity Relationship Studies in Halogenated Ketones

The reactivity of halogenated ketones like 1,1-dichloro-2-butanone is profoundly influenced by their structure, particularly the nature and position of the halogen atoms. nih.gov The presence of the carbonyl group and the halogens creates multiple electrophilic sites within the molecule. nih.gov

The primary factor governing the reactivity of α-haloketones is the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond by increasing the electron deficiency at the α-carbon. nih.gov This makes the α-carbon highly susceptible to nucleophilic attack (SN2 pathway). jove.com The reactivity in these SN2 reactions is significantly higher for α-haloketones compared to corresponding alkyl halides. nih.gov For example, chloroacetone (B47974) reacts with potassium iodide in acetone (B3395972) 36,000 times faster than 1-chloropropane. wikipedia.org

The presence of multiple halogens, as in 1,1-dichloro-2-butanone, further alters reactivity. The electron-withdrawing effect of the halogens increases the acidity of any remaining α-hydrogens, which can facilitate enolate formation. libretexts.org However, in base-promoted halogenation, the introduction of a halogen makes the remaining α-hydrogens even more acidic, often leading to exhaustive halogenation rather than a monohalogenated product. libretexts.orgorganicchemistrytutor.com

Kinetic studies on the acid-catalyzed halogenation of ketones show that the rate-determining step is the formation of the enol intermediate. libretexts.orglibretexts.org The reaction rate is independent of the concentration and type of halogen, supporting a mechanism where the enol, once formed, rapidly reacts with the electrophilic halogen. libretexts.orglibretexts.org In contrast, studies on the reduction of ketones have found that an electron-withdrawing group like chlorine in the α-position does not significantly change the reaction rate constant for reduction by NaBH4, while other groups like hydroxyl can accelerate it. acs.org

Table 2: Comparison of Reactivity in Halogenated vs. Non-Halogenated Ketones

Feature Non-Halogenated Ketone (e.g., 2-Butanone) α,α-Dihalogenated Ketone (e.g., 1,1-Dichloro-2-butanone)
α-Carbon Electrophilicity Moderate Significantly Increased nih.gov
α-Hydrogen Acidity pKa ~19-20 Increased due to inductive effect of halogens libretexts.org
Susceptibility to Nucleophilic Substitution (SN2) Not applicable at α-carbon High at the halogen-bearing carbon nih.govjove.com
Reactivity in Base-Promoted Halogenation Undergoes halogenation Product is more reactive than starting material, leading to polyhalogenation libretexts.org
Favorskii Rearrangement Not applicable Characteristic reaction in the presence of a base wikipedia.org

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Chloro-substitution Pattern Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. uobasrah.edu.iq For 1,1-dichloro-2-butanone, ¹H and ¹³C NMR spectroscopy are fundamental in confirming the specific pattern of chlorine substitution.

In ¹H NMR, the ethyl group (-CH₂CH₃) would give rise to a quartet and a triplet. The dichloromethyl proton (-CHCl₂) would appear as a singlet. The chemical shift of this singlet would be significantly downfield due to the deshielding effect of the two chlorine atoms and the adjacent carbonyl group.

In ¹³C NMR, four distinct signals would be expected, corresponding to the carbonyl carbon, the dichloromethyl carbon, the methylene (B1212753) carbon, and the methyl carbon. The chemical shift of the dichloromethyl carbon would be characteristic and easily distinguishable from other possible isomers, such as 3,3-dichloro-2-butanone or 1,3-dichloro-2-butanone.

Advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule, thus unambiguously elucidating the 1,1-dichloro substitution pattern. For instance, an HMBC experiment would show a correlation between the protons of the ethyl group and the carbonyl carbon, as well as between the dichloromethyl proton and the carbonyl carbon.

Table 1: Predicted NMR Data for 1,1-Dichloro-2-butanone

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityAssignment
¹H~6.5Singlet (s)-CHCl₂
¹H~2.8Quartet (q)-CH₂CH₃
¹H~1.1Triplet (t)-CH₂CH₃
¹³C~195-C=O
¹³C~70--CHCl₂
¹³C~35--CH₂CH₃
¹³C~7--CH₂CH₃

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Determination

X-ray crystallography is a powerful method for determining the three-dimensional arrangement of atoms within a crystal. For 1,1-dichloro-2-butanone, which can crystallize at low temperatures (m.p. 8.5°C), this technique could provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. scispace.com

The concept of absolute stereochemistry applies to chiral molecules. soton.ac.uk 1,1-dichloro-2-butanone is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter; therefore, it does not have different enantiomers and the determination of absolute stereochemistry is not applicable.

However, X-ray crystallography remains invaluable for analyzing related chiral chlorinated ketones. In such cases, the technique, particularly utilizing anomalous diffraction, can unambiguously determine the absolute configuration of a stereocenter. mit.edu The presence of heavier atoms like chlorine enhances the anomalous scattering signal, making the determination more reliable. mit.edu For instance, in the synthesis of complex molecules where dichloroketene (B1203229) is used, X-ray crystallography has been employed to confirm the absolute configuration of the resulting chiral spirocyclic ketones. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Identification and Kinetic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hybrid technique for separating, identifying, and quantifying components of a mixture. dtu.dk It is particularly useful in the analysis of reactions involving 1,1-dichloro-2-butanone.

In synthetic applications, 1,1-dichloro-2-butanone can undergo various transformations. For example, in Favorsky-type rearrangements, related tetrachloro ketones have been shown to yield a mixture of acidic products. scispace.com GC-MS would be the method of choice to separate these products and identify them based on their mass spectra. The fragmentation pattern in the mass spectrometer provides a molecular fingerprint that allows for structural elucidation of even minor by-products. scispace.com

GC-MS is also a powerful tool for kinetic analysis. By taking aliquots from a reaction mixture at different time intervals and analyzing them by GC-MS, the disappearance of reactants and the appearance of products can be monitored. theijes.com This allows for the determination of reaction rates and can provide insight into the reaction mechanism.

Table 2: Application of GC-MS in Analyzing a Hypothetical Reaction of 1,1-Dichloro-2-butanone

Analytical GoalGC-MS ApplicationInformation Obtained
Product IdentificationThe reaction mixture is injected into the GC-MS.Retention times and mass spectra for each component.
Structural ElucidationThe mass spectrum of each peak is compared against spectral libraries or analyzed for fragmentation patterns.Identification of the main products, by-products, and unreacted starting material.
Kinetic AnalysisSamples are taken at various time points and analyzed.Concentration profiles of reactants and products over time, allowing for rate constant calculation.

Vibrational Spectroscopy (e.g., FTIR) for Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, most commonly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. echemi.com The FTIR spectrum of 1,1-dichloro-2-butanone is characterized by several key absorption bands that confirm its structure.

The most prominent absorption would be the strong C=O (carbonyl) stretching band, characteristic of ketones. For saturated aliphatic ketones like 2-butanone (B6335102), this peak typically appears around 1715 cm⁻¹. libretexts.orgdocbrown.info The presence of the electron-withdrawing chlorine atoms on the alpha-carbon in 1,1-dichloro-2-butanone is expected to shift this frequency to a higher wavenumber (around 1725-1740 cm⁻¹).

Other important vibrations include the C-H stretching and bending modes of the ethyl group, and the characteristic C-Cl stretching vibrations, which typically appear in the fingerprint region (below 800 cm⁻¹). The unique pattern of peaks in the fingerprint region (approx. 1500-400 cm⁻¹) serves as a definitive identifier for the compound. docbrown.info Furthermore, subtle shifts in the C=O peak position can be used to study intermolecular interactions, such as dipole-dipole forces in the liquid state.

Table 3: Characteristic FTIR Absorption Bands for 1,1-Dichloro-2-butanone

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2980-2850C-H Stretch-CH₂CH₃
~1735C=O StretchKetone (α-halogenated)
~1460, ~1370C-H Bend-CH₂CH₃
~800-600C-Cl StretchDichloroalkane

Electron Diffraction Studies for Gas-Phase Conformational Analysis

Gas-phase electron diffraction (GED) is a specialized technique used to determine the geometric structure of molecules in the vapor phase, free from intermolecular forces present in the solid or liquid states. This method provides highly accurate measurements of bond lengths, bond angles, and dihedral (torsion) angles that define the molecule's conformation. researchgate.net

While no specific GED study for 1,1-dichloro-2-butanone was found, the methodology has been applied to structurally similar compounds like 1,3-dichloropropanone. researchgate.net In such studies, the experimental diffraction data is typically augmented by high-level ab initio or density functional theory (DFT) calculations. This combined approach allows for the determination of the most stable conformer(s) and the energy differences between them. For 1,1-dichloro-2-butanone, a key area of investigation would be the rotational conformation around the C-C single bonds, particularly the orientation of the dichloromethyl group relative to the ethyl group. The results would provide fundamental data on the intrinsic structural preferences of the molecule.

Table 4: Hypothetical Structural Parameters for 1,1-Dichloro-2-butanone from a GED Study

ParameterDescriptionHypothetical Value
r(C=O)Carbonyl bond length1.21 Å
r(C-Cl)Carbon-chlorine bond length1.78 Å
∠(Cl-C-Cl)Dichloromethyl bond angle112°
τ(C-C-C-Cl)Dihedral angle defining conformationVariable (multiple conformers possible)

Theoretical and Computational Chemistry Studies of 1,1 Dichloro 2 Butanone

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. For a compound like 1,1-dichloro-2-butanone, theoretical studies can offer insights into its behavior that are difficult or hazardous to obtain experimentally. This section delves into the application of various computational methods to understand the chemical nature of halogenated ketones, with a specific focus on 1,1-dichloro-2-butanone where data is available, and on analogous compounds to infer its characteristics.

Environmental Transformation and Atmospheric Chemistry Studies

Atmospheric Degradation Mechanisms of Chlorobutane Precursors and Derivatives

The atmospheric degradation of haloalkanes is primarily initiated by reactions with the most relevant tropospheric oxidants, such as the hydroxyl radical (OH), chlorine atoms (Cl), the nitrate (B79036) radical (NO3), and ozone (O3). conicet.gov.ar For compounds like 1-chlorobutane (B31608), the dominant daytime degradation pathway is initiated by reaction with the OH radical. conicet.gov.arresearchgate.net These gas-phase reactions are crucial for determining the atmospheric lifetime and the potential environmental impact of these halogenated compounds. conicet.gov.ar

The primary mechanism for the atmospheric removal of 1-chlorobutane is through hydrogen atom abstraction by atmospheric oxidants. The hydroxyl (OH) radical is the most significant oxidizing chemical in the atmosphere during the day. researchgate.net The reaction of 1-chlorobutane with OH radicals proceeds via the abstraction of a hydrogen atom from the alkane chain, leading to the formation of a chlorobutyl radical. conicet.gov.ar Theoretical calculations have identified 33 potential reactive channels for the reaction between 1-chlorobutane and OH radicals, starting with the formation of a pre-reactive complex. conicet.gov.arresearchgate.net The electron-withdrawing effect of the chlorine atom on the C1 carbon strengthens the C-H bonds on the C1 and C2 carbons, making the hydrogens on the C3 carbon the most likely to be abstracted.

Chlorine (Cl) atoms also contribute to the degradation of 1-chlorobutane, particularly in marine or coastal urban areas where concentrations of Cl atom precursors can be significant. researchgate.netnih.gov Similar to OH radicals, Cl atoms react with 1-chlorobutane via hydrogen abstraction. The reaction generates an alkyl radical which then reacts with molecular oxygen to form a chlorinated alkyl peroxy radical (RO2). nih.gov This peroxy radical can then react with nitric oxide (NO) to produce a chlorinated alkoxy radical (RO), which can undergo further reactions, including decomposition or isomerization, leading to the formation of various oxygenated products. nih.gov

Laboratory studies have been conducted to identify the products formed from the atmospheric degradation of 1-chlorobutane. In studies of the OH radical-initiated oxidation of 1-chlorobutane, several degradation products have been identified for the first time using mass spectrometry. conicet.gov.arresearchgate.net These products include 1-chloro-2-butanone, 1-chloro-2-butanol, 4-chloro-2-butanone (B110788), 3-hydroxy-butanaldehyde, and 3-chloro-2-butanol. conicet.gov.arresearchgate.net

The formation of 1-chloro-2-butanone results from the H-atom abstraction from the second carbon (C2) of the 1-chlorobutane molecule by an OH radical. This forms a secondary alkyl radical. The subsequent addition of O2 forms a peroxy radical (CH3CH2CH(OO•)CH2Cl). This peroxy radical reacts with NO to yield an alkoxy radical (CH3CH2CH(O•)CH2Cl). In the presence of O2, this alkoxy radical can then eliminate a hydroperoxyl radical (HO2) to form 1-chloro-2-butanone. nih.gov Similarly, product analysis for the Cl-atom initiated degradation of 1-chlorobutane has been performed using gas chromatography-mass spectrometry (GC-MS) to propose reaction mechanisms. nih.gov

Multiphase Chemistry and Formation Mechanisms of Chlorinated Oxygenated Volatile Organic Compounds (Cl-OVOCs)

Chlorinated oxygenated volatile organic compounds (Cl-OVOCs) are a class of atmospheric compounds that can be formed from the oxidation of chlorinated precursors. researchgate.net The formation of these compounds is not limited to gas-phase reactions. Multiphase chemistry, which involves reactions occurring in the aqueous phase (e.g., clouds, fog) and on the surface of aerosols, can play a significant role. acs.orgresearchgate.net

The oxidation of VOCs by OH and Cl radicals can lead to the production of lower volatility products that can condense to form secondary organic aerosol (SOA), an air pollutant with adverse health effects. acs.org Cl-OVOCs have been observed in both the gas and particle phases, indicating that multiphase processes are involved in their atmospheric lifecycle. copernicus.org The presence of Cl-OVOCs serves as a marker for chlorine atom chemistry in the atmosphere. copernicus.org Kinetic modeling has shown that multiphase chemistry is central to controlling indoor chlorine and reactive nitrogen chemistry, and similar processes are relevant in the outdoor atmosphere. acs.orgnih.gov

Kinetic Studies of Environmental Degradation Processes

Kinetic studies are essential for determining the rate at which pollutants are removed from the atmosphere, which in turn allows for the calculation of their atmospheric lifetimes. The rate coefficients for the reactions of 1-chlorobutane with OH radicals and Cl atoms have been determined experimentally using the relative rate method. conicet.gov.arnih.gov In this technique, the decay of the target compound is measured relative to a reference compound for which the reaction rate coefficient is well-known. conicet.gov.ar

The experimental rate coefficient for the reaction of 1-chlorobutane with OH radicals has been determined at 296 K and 750 Torr. conicet.gov.arresearchgate.net Theoretical calculations have also been performed to compute the thermal rate coefficient, which has shown good agreement with experimental values. conicet.gov.arresearchgate.net For the reaction with Cl atoms, rate coefficients have been measured over a range of temperatures (263-363 K) to derive the Arrhenius equation for the reaction. nih.gov

Table 1: Rate Coefficients for the Reaction of 1-Chlorobutane with Atmospheric Oxidants

Reactant Oxidant Temperature (K) Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Method Reference
1-Chlorobutane OH 296 (2.22 ± 0.50) x 10⁻¹² Experimental (Relative Rate) conicet.gov.ar, researchgate.net
1-Chlorobutane OH 296 1.8 x 10⁻¹² Theoretical Calculation conicet.gov.ar, researchgate.net

Table 2: Arrhenius Equation for the Reaction of 1-Chlorobutane with Cl Atoms The temperature dependence of the rate coefficient for the reaction of 1-chlorobutane with Cl atoms over the temperature range of 263-363 K is described by the following Arrhenius equation. nih.gov

k(T) = A * exp(-Ea / RT)

ReactionA-factor (cm³ molecule⁻¹ s⁻¹)Ea/R (K)EquationReference
1-Chlorobutane + Cl(2.77 ± 0.72) x 10⁻¹¹-(422 ± 79)k(T) = (2.77 ± 0.72) x 10⁻¹¹ exp((422 ± 79)/T) nih.gov

Future Research Directions and Emerging Areas in Chlorobutanone Chemistry

Development of Novel and Sustainable Catalytic Systems for Chlorobutanone Synthesis and Transformations

The development of environmentally benign and efficient catalytic systems is a cornerstone of modern chemical synthesis. In the context of chlorobutanones, research is increasingly focused on moving away from stoichiometric halogenating agents towards catalytic processes that minimize waste and improve atom economy.

A promising frontier is the exploration of electrocatalytic methods. For instance, a novel strategy for the electrosynthesis of α,α-dichloroketones has been demonstrated using seawater as a chlorine source. nih.gov This approach, utilizing a high-curvature NiCo₂O₄ nanocone anode, circumvents the need for additional chlorine sources and supporting electrolytes, representing a significant step towards sustainable production. nih.gov Research in this area will likely focus on expanding the substrate scope and improving the energy efficiency of such systems.

Furthermore, the use of readily available and non-toxic reagents is being explored. A notable example is the α,α-dichlorination of β-keto esters and 1,3-diketones using an Oxone/aluminum trichloride (B1173362) mixture in an aqueous medium. guidechem.com This method offers high yields in short reaction times, providing a greener alternative to traditional methods that often employ hazardous organic solvents. guidechem.com Future work will likely involve adapting these systems for the selective dichlorination of simpler ketones like 2-butanone (B6335102) to produce 1,1-dichloro-2-butanone.

Table 1: Comparison of Emerging Catalytic Systems for Dichlorination

Catalytic SystemSubstrate ClassKey AdvantagesPotential Research Directions
Electrocatalysis with NiCo₂O₄ nanocone anodeAlkynesUtilizes seawater as a chlorine source, no supporting electrolyte needed. nih.govApplication to ketone substrates, improving Faradaic efficiency.
Oxone/Aluminum Trichlorideβ-keto esters, 1,3-diketonesAqueous medium, inexpensive and non-toxic reagents, high yields. guidechem.comExpansion to non-activated ketones, catalyst recycling.
Iridium-based catalystsSecondary alcohols and amino alcoholsSustainable synthesis of pyrroles (a potential application of chlorobutanones). nist.govDevelopment of catalysts for direct chlorination of ketones.

Exploration of Bio-Inspired Synthetic Routes for Halogenated Ketones and Their Analogues

Nature provides a rich blueprint for the development of novel and highly selective synthetic transformations. Bio-inspired synthesis seeks to mimic enzymatic processes to achieve reactions under mild conditions with high efficiency and stereoselectivity. While the direct enzymatic synthesis of 1,1-dichloro-2-butanone has not been extensively reported, the broader field of biohalogenation offers significant potential.

The biosynthesis of halogenated natural products involves enzymes such as haloperoxidases and flavin-dependent halogenases. These enzymes can perform regio- and stereoselective halogenations on a variety of organic substrates. Future research will likely focus on the discovery and engineering of halogenase enzymes that can accept simple aliphatic ketones as substrates. This could lead to the development of whole-cell or cell-free biocatalytic systems for the production of chlorobutanones.

Moreover, bio-inspired cascade reactions, where multiple bond-forming events occur in a single pot, are being explored for the synthesis of complex molecules. purkh.com By designing synthetic sequences that mimic biosynthetic pathways, it may be possible to develop concise and efficient routes to functionalized molecules derived from chlorobutanones. For example, the biosynthesis of 1-hydroxy-2-butanone from 1,2-butanediol (B146104) using engineered E. coli has been demonstrated, showcasing the potential of biocatalysis in producing related butanone derivatives. nist.gov

Advanced Mechanistic Characterization at the Molecular Level using Hyphenated Techniques

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new ones. Hyphenated analytical techniques, which couple separation methods with spectroscopic detection, are powerful tools for elucidating complex reaction pathways at the molecular level.

Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like chlorobutanones and their reaction intermediates. The NIST WebBook provides GC retention indices for 1,1-dichloro-2-butanone, which are essential for its identification in complex mixtures. nih.gov Future mechanistic studies will likely employ in-situ monitoring of chlorination reactions using techniques like GC-MS to identify transient intermediates and byproducts, thereby providing a more complete picture of the reaction landscape.

Nuclear magnetic resonance (NMR) spectroscopy is another indispensable tool for structural elucidation. Public databases like PubChem contain predicted and experimental NMR data for 1,1-dichloro-2-butanone and related compounds. nih.govnih.gov Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be used to unambiguously determine the structure of novel chlorobutanone derivatives and to study their dynamic behavior in solution.

Table 2: Spectroscopic Data for the Characterization of Chlorobutanones

TechniqueCompoundKey Data PointsReference
GC-MS1,1-dichloro-2-butanoneKovats Retention Index (non-polar column): 814, 820, 825 nih.gov
¹³C NMR1,1-dichloro-2-butanonePredicted spectral data available in public databases. nih.gov
¹H NMR1,1-dichloro-2-butanonePredicted spectral data available in public databases. nih.gov
IR Spectroscopy1,1-dichloro-3,3-dimethyl-2-butanoneC=O stretch, C-Cl stretch nih.gov

Integration of Advanced Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational chemistry and experimental work has become a powerful driver of innovation in chemical synthesis. organic-chemistry.org Quantum mechanical calculations, such as density functional theory (DFT), can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed selectivities. organic-chemistry.org

In the context of chlorobutanone chemistry, computational studies can be employed to:

Predict Reaction Outcomes: By calculating the activation energies for different chlorination pathways of 2-butanone, it is possible to predict the regioselectivity of the reaction and the likely distribution of mono-, di-, and tri-chlorinated products.

Design Novel Catalysts: Computational screening can be used to identify promising catalyst candidates for the selective synthesis of 1,1-dichloro-2-butanone, reducing the need for extensive experimental trial-and-error.

Elucidate Reaction Mechanisms: By modeling the interaction of reactants and catalysts at the atomic level, computational chemistry can provide insights into the intricate details of reaction mechanisms that are often difficult to probe experimentally.

A compelling example of this integrated approach is the use of computational methods to predict the chlorination products of steroidal enones, with the predictions being subsequently confirmed by experimental results. organic-chemistry.org This highlights the potential for similar methodologies to be applied to the chlorination of butanone to guide the development of selective synthetic protocols.

Table 3: Conceptual Framework for Integrating Computational and Experimental Data

ParameterComputational Prediction (e.g., DFT)Experimental Verification
Reaction Barrier (kcal/mol) Calculated activation energies for different chlorination pathways.Experimentally determined reaction rates and temperature dependence.
Product Ratio Predicted thermodynamic stability of different dichlorobutanone isomers.Product distribution analysis by GC-MS or NMR.
Spectroscopic Properties Calculated NMR chemical shifts and IR vibrational frequencies.Experimentally measured NMR and IR spectra.

Expanding Applications in Complex Organic Molecule Synthesis and Materials Science

Halogenated ketones, including 1,1-dichloro-2-butanone, are versatile building blocks in organic synthesis due to the reactivity of the carbon-halogen bonds. guidechem.com A significant area of future research will be the expansion of their applications in the synthesis of complex and biologically active molecules.

One prominent application is in the synthesis of heterocyclic compounds. For example, α-haloketones are key precursors for the synthesis of thiazoles, a class of compounds with diverse pharmacological activities. researchgate.netgoogle.com The reaction of 1,1-dichloro-2-butanone with various thioamides can provide access to a range of substituted thiazoles. Future work in this area could focus on developing one-pot, multicomponent reactions that utilize 1,1-dichloro-2-butanone to rapidly assemble complex heterocyclic scaffolds.

In the realm of materials science, the unique electronic properties of halogenated organic molecules are being explored. While the direct application of 1,1-dichloro-2-butanone in materials is not yet established, its derivatives could serve as monomers for the synthesis of novel polymers. For instance, precursor polymers containing heteroaromatic units can be used to prepare conductive polymers. The introduction of chlorine atoms into the polymer backbone can modulate its electronic properties, opening up possibilities for the development of new functional materials for applications in electronics and energy storage.

Q & A

Q. What are the primary degradation products of 1-chlorobutane initiated by OH radicals, and how are they identified experimentally?

The OH-initiated degradation of 1-chlorobutane in atmospheric conditions produces 1-chloro-2-butanone and 4-chloro-2-butanone as major products, alongside minor products like 3-hydroxy-butanaldehyde. These are identified using gas chromatography-mass spectrometry (GC-MS) with peak assignments validated against the NIST database. Relative chromatographic peak intensities (FID/TIC) and mass spectral matching are key for qualitative identification .

Q. How is the rate coefficient for the OH-initiated degradation of 1-chlorobutane determined experimentally and theoretically?

The experimental rate coefficient (k=(2.22±0.50)×1012k = (2.22 \pm 0.50) \times 10^{-12} cm³ molecule⁻¹ s⁻¹) is measured via a relative kinetic method under atmospheric conditions (750 Torr, 296 K). Theoretical calculations use the BHandHLYP/6-311++G(d,p) level for geometry optimization and CCSD(T) for energy refinement. Site-specific H-abstraction channels (Cβ and Cγ) are prioritized, with thermal rate coefficients derived from canonical transition state theory .

Q. What analytical techniques are recommended for characterizing reaction intermediates like 1-chloro-2-butanone?

GC-MS coupled with NIST database matching is critical for identifying volatile products. For example, 1-chloro-2-butanone is detected via its unique mass spectrum (e.g., fragment ions at m/z 106 [M]⁺ and 43 [C₂H₃O]⁺). Total ion chromatograms (TIC) and FID signals provide complementary data for peak assignment .

Q. How do researchers assess the atmospheric implications of 1-chloro-2-butanone formation?

Environmental impact indexes, such as photochemical ozone creation potential (POCP) and global warming potential (GWP), are calculated based on reaction lifetimes and degradation pathways. Tropospheric persistence is evaluated using experimentally derived OH rate coefficients and product toxicity profiles .

Advanced Research Questions

Q. What mechanistic pathways explain the isomerization of primary products like 4-chloro-2-butanol to 3-chloro-2-butanol?

Isomerization occurs via Cl-atom migration or elimination during radical recombination. For example, 4-chloro-2-butanol may rearrange through a β-hydroxyl radical intermediate, leading to 3-chloro-2-butanol. Theoretical studies (e.g., transition state analysis) and isotopic labeling can validate these pathways .

Q. How can computational methods validate experimental rate coefficients for chlorinated ketone formation?

Density functional theory (DFT) at the BHandHLYP level identifies reactive conformers and transition states. Coupled-cluster (CCSD(T)) single-point energies refine activation barriers. The theoretical rate coefficient (1.8×10121.8 \times 10^{-12} cm³ molecule⁻¹ s⁻¹) aligns with experimental data when all 33 reactive channels are considered .

Q. How should researchers address contradictions in product distributions under varying NOx conditions?

In NOx-free environments, radical recombination dominates, favoring chlorinated ketones. In NOx-rich conditions, peroxy radical pathways may produce aldehydes (e.g., 3-hydroxy-butanaldehyde). Discrepancies are resolved using controlled kinetic experiments and sensitivity analysis of O₂ and NOx concentrations .

Q. What methodologies identify preferential H-abstraction sites in 1-chlorobutane leading to 1-chloro-2-butanone?

Computational studies reveal that H-abstraction at Cβ and Cγ by OH radicals produces alkyl radicals that react with O₂ to form peroxy intermediates. Subsequent decomposition yields 1-chloro-2-butanone. Branching ratios are quantified using site-specific rate coefficients and RRKM theory .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.